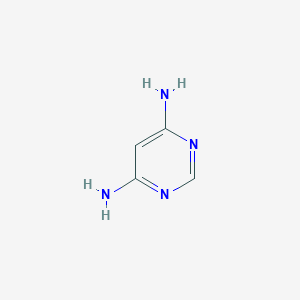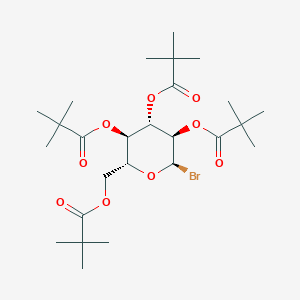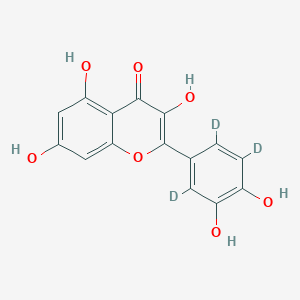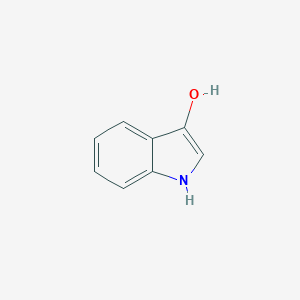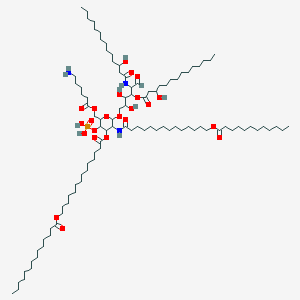![molecular formula C10H15NO B116684 2-Acetyl-3-methyl-8-azabicyclo[3.2.1]oct-2-ene CAS No. 150205-56-4](/img/structure/B116684.png)
2-Acetyl-3-methyl-8-azabicyclo[3.2.1]oct-2-ene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Acetyl-3-methyl-8-azabicyclo[3.2.1]oct-2-ene is a bicyclic compound that belongs to the class of tropane alkaloids. It is also known as tropinone and is a precursor to several important drugs, including cocaine and atropine. The compound has been extensively studied for its synthesis, mechanism of action, and physiological effects.
Mécanisme D'action
The mechanism of action of 2-acetyl-3-methyl-8-azabicyclo[3.2.1]oct-2-ene is complex and involves interactions with several different neurotransmitter systems in the brain. It is believed to act as a competitive inhibitor of the dopamine transporter, which leads to increased dopamine levels in the brain. The compound also has affinity for several other neurotransmitter receptors, including the serotonin and norepinephrine receptors.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-acetyl-3-methyl-8-azabicyclo[3.2.1]oct-2-ene are diverse and depend on the dose and route of administration. At low doses, the compound has been shown to have analgesic and anesthetic effects. At higher doses, it can cause hallucinations, delirium, and other psychoactive effects.
Avantages Et Limitations Des Expériences En Laboratoire
2-Acetyl-3-methyl-8-azabicyclo[3.2.1]oct-2-ene has several advantages for use in lab experiments. It is a relatively simple compound to synthesize and has well-established pharmacological properties. However, the psychoactive effects of the compound can make it difficult to work with, and caution must be taken when handling and administering the compound.
Orientations Futures
There are several future directions for research on 2-acetyl-3-methyl-8-azabicyclo[3.2.1]oct-2-ene. One area of interest is the development of new drugs based on the compound's structure. Another area of research is the investigation of the compound's potential use in the treatment of neurological disorders, such as Parkinson's disease and epilepsy. Additionally, further studies are needed to elucidate the compound's mechanism of action and to better understand its biochemical and physiological effects.
Applications De Recherche Scientifique
2-Acetyl-3-methyl-8-azabicyclo[3.2.1]oct-2-ene has been extensively studied for its potential therapeutic applications. It has been found to have analgesic, anesthetic, and anticonvulsant properties. The compound has also been investigated for its potential use in the treatment of Parkinson's disease, as it has been shown to increase dopamine levels in the brain.
Propriétés
Numéro CAS |
150205-56-4 |
|---|---|
Nom du produit |
2-Acetyl-3-methyl-8-azabicyclo[3.2.1]oct-2-ene |
Formule moléculaire |
C10H15NO |
Poids moléculaire |
165.23 g/mol |
Nom IUPAC |
1-(3-methyl-8-azabicyclo[3.2.1]oct-2-en-2-yl)ethanone |
InChI |
InChI=1S/C10H15NO/c1-6-5-8-3-4-9(11-8)10(6)7(2)12/h8-9,11H,3-5H2,1-2H3 |
Clé InChI |
YKDXSKUUZCKKOJ-UHFFFAOYSA-N |
SMILES |
CC1=C(C2CCC(C1)N2)C(=O)C |
SMILES canonique |
CC1=C(C2CCC(C1)N2)C(=O)C |
Synonymes |
Ethanone, 1-(3-methyl-8-azabicyclo[3.2.1]oct-2-en-2-yl)- (9CI) |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details




Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Chloromethyl (8S,9S,10R,11S,13S,14S,17R)-11-hydroxy-17-methoxycarbonyloxy-10,13-dimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene-17-carboxylate](/img/structure/B116604.png)

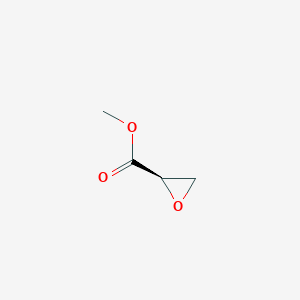
![(2E,4S)-4-[(tert-Butyloxycarbonyl)amino]-5-[(3S)-2-oxo-3-pyrrolidinyl]-2-pentenoic Acid Eethyl Ester](/img/structure/B116616.png)
![N-[(1S)-1-(Hydroxymethyl)-2-[(3S)-2-oxo-3-pyrrolidinyl]ethyl]-carbamic Acid tert-Butyl Ester](/img/structure/B116617.png)
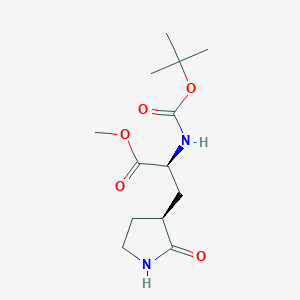
![Dimethyl (2R,4S)-2-(cyanomethyl)-4-[(2-methylpropan-2-yl)oxycarbonylamino]pentanedioate](/img/structure/B116620.png)
![Ethanone, 1-[1-(dimethylamino)-1,2,3,4-tetrahydro-2-pyridinyl]-(9CI)](/img/structure/B116621.png)
